molecular formula C19H22F2N4O4 B586660 Ethyl 6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1-(2-oxoethylamino)quinoline-3-carboxylate CAS No. 158585-86-5

Ethyl 6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1-(2-oxoethylamino)quinoline-3-carboxylate

Cat. No. B586660
M. Wt: 408.406
InChI Key: LJYKJQRZKAZZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1-(2-oxoethylamino)quinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H22F2N4O4 and its molecular weight is 408.406. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1-(2-oxoethylamino)quinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1-(2-oxoethylamino)quinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quinoxaline Derivatives in Biomedical Research

Quinoxaline derivatives, which share a structural resemblance with the compound , have been extensively explored for their potential in treating various diseases. Their applications span across antimicrobial activities, chronic disease management, and metabolic disease treatment due to their diverse biological activities (Pereira et al., 2015). The review by Pereira et al. (2015) emphasizes the significance of modifying the quinoxaline structure to tailor its bioactivity for specific medical applications.

Quinoline and Quinazoline Alkaloids in Drug Development

Quinoline and quinazoline alkaloids represent a crucial class of compounds with a history of contributing to drug development, notably in antimalarial and anticancer therapies. Quinine, one of the most famous quinoline alkaloids, has been a cornerstone in antimalarial treatment, while camptothecin has paved the way for cancer therapy development (Shang et al., 2018). The extensive review by Shang et al. (2018) catalogues over 200 molecules from these classes exhibiting a broad range of bioactivities, indicating the potential of Ethyl 6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1-(2-oxoethylamino)quinoline-3-carboxylate and similar compounds in this realm.

Corrosion Inhibition for Industrial Application

Quinoline derivatives, by extension, show significant promise as anticorrosive materials due to their ability to form stable chelating complexes with metal surfaces, offering protection against corrosion. This property is particularly valuable in maintaining the integrity of metal structures and machinery in various industrial applications (Verma et al., 2020). The review by Verma et al. (2020) highlights the effectiveness of quinoline derivatives against metallic corrosion, underscoring their industrial relevance.

Optoelectronic Material Development

Quinazoline derivatives, similar to quinoline derivatives, are being investigated for their applications in optoelectronic materials due to their incorporation into π-extended conjugated systems. These applications include organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors (Lipunova et al., 2018). Lipunova et al. (2018) review the synthesis and application of quinazoline derivatives, illustrating their value in creating novel optoelectronic materials.

properties

IUPAC Name

ethyl 6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1-(2-oxoethylamino)quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N4O4/c1-3-29-19(28)13-11-25(22-4-9-26)16-12(18(13)27)10-14(20)17(15(16)21)24-7-5-23(2)6-8-24/h9-11,22H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYKJQRZKAZZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CCN(CC3)C)F)NCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692934
Record name Ethyl 6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1-[(2-oxoethyl)amino]-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1-(2-oxoethylamino)quinoline-3-carboxylate

CAS RN

158585-86-5
Record name Ethyl 6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1-[(2-oxoethyl)amino]-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 6,8-difluoro-1-(formylmethylamino)-1,4-dihydro-7-(4-methyl)piperazin-1-yl)-4-oxo-quinoline-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.593
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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